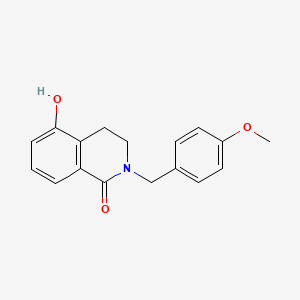

5-hydroxy-2-(4-methoxybenzyl)-3,4-dihydroisoquinolin-1(2H)-one

Description

Properties

IUPAC Name |

5-hydroxy-2-[(4-methoxyphenyl)methyl]-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c1-21-13-7-5-12(6-8-13)11-18-10-9-14-15(17(18)20)3-2-4-16(14)19/h2-8,19H,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVLWXBOYIWNIKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2CCC3=C(C2=O)C=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bischler-Napieralski Cyclization Method

One classical approach to synthesize dihydroisoquinolinones involves the Bischler-Napieralski cyclization starting from 2-aminophenylpropionic acid derivatives. The process includes:

- Reduction of the acid to the corresponding amine.

- Esterification and amidation to form the amide precursor.

- Cyclodehydration using phosphorus oxychloride (POCl3) as a dehydrating agent to form the dihydroisoquinolinone ring.

This method, described in J. Med. Chem. (1999, 42, 4351-4361), is effective but has drawbacks such as harsh reaction conditions, complex operation, and relatively low overall yields.

Organocatalytic Asymmetric One-Pot Synthesis

A modern and efficient method involves an organocatalytic asymmetric one-pot synthesis using a quinine-based squaramide catalyst. The key steps are:

- Reaction of 2-(nitromethyl)benzaldehyde with N-protected aldimines under organocatalysis to form hemiaminals.

- Subsequent oxidation of hemiaminals to yield 3,4-dihydroisoquinolin-1(2H)-ones with high diastereo- and enantioselectivity.

This method achieves moderate to good yields (39–78%) and enantiomeric excesses up to 95% ee. The reaction is conducted in toluene at low temperatures (-20 °C), followed by oxidation with pyridinium chlorochromate (PCC).

Copper-Catalyzed Oxidative Cyclization

Another approach involves oxidative cyclization under oxygen atmosphere using a dinuclear copper salicylate complex as a catalyst. The procedure includes:

- Reaction of 2-aryltetrahydroisoquinoline derivatives with copper catalyst and thiazoline derivatives in an organic solvent.

- The reaction is performed at 30–60 °C for 12–48 hours under oxygen.

- The product is isolated by separation and purification.

This method offers advantages such as simple operation, low catalyst loading, good selectivity, and high yield.

Schmidt Reaction Followed by Functional Group Transformations

A multi-step synthetic route reported involves:

- Preparation of 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one via Schmidt reaction using 6-methoxy-2,3-dihydro-1H-inden-1-one and sodium azide in the presence of methanesulfonic acid.

- Subsequent thionation with Lawesson’s reagent.

- Reaction with hydrazine hydrate to form hydrazono intermediates.

- Final cyclization and hydroxylation steps to yield the target compound.

Detailed Reaction Conditions and Yields

Purification Techniques

- Flash column chromatography on silica gel is commonly used after reaction completion to isolate the pure product.

- Recrystallization from solvents such as benzene or isopropyl alcohol improves purity and enantiomeric excess.

- Extraction steps involve organic solvents like ethyl acetate, dichloromethane, and petroleum ether mixtures.

Research Findings and Comparative Analysis

- The organocatalytic asymmetric synthesis provides the best control over stereochemistry with high enantiomeric excess, making it suitable for pharmaceutical applications where chirality is crucial.

- The copper-catalyzed oxidative method is advantageous for scale-up due to mild conditions and use of oxygen as a green oxidant.

- Classical Bischler-Napieralski cyclization, while robust, is less favored due to harsher conditions and lower yields.

- The Schmidt reaction-based method allows for diverse substitutions but involves more steps and reagents.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-2-(4-methoxybenzyl)-3,4-dihydroisoquinolin-1(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that have been the subject of research:

- Antioxidant Activity : Research indicates that isoquinoline derivatives, including this compound, possess antioxidant properties that can protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor .

- Neuroprotective Effects : Studies have shown that related isoquinoline compounds can provide neuroprotection against excitotoxicity and apoptosis in neuronal cells. This suggests potential applications in treating conditions like Alzheimer's disease and Parkinson's disease .

- Anticancer Potential : Some derivatives of isoquinoline have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making it a candidate for further investigation in cancer therapy .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antioxidant | Scavenging free radicals | |

| Neuroprotective | Inhibition of neuronal apoptosis | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Studies

- Neuroprotection Against Oxidative Stress :

- Cytotoxicity in Cancer Cells :

- Antioxidant Efficacy :

Mechanism of Action

The mechanism of action of 5-hydroxy-2-(4-methoxybenzyl)-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The compound shares structural homology with several DHIQ derivatives, as highlighted by similarity scores and substituent patterns (Table 1):

Table 1: Structural Analogues and Key Features

Key Observations :

Antiproliferative Activity :

- Carbonyl-Linked DHIQs : Compounds like 6-hydroxy-7-methoxy-2-(3,4,5-trimethoxybenzoyl)-DHIQ (16g) exhibit potent antiproliferative activity (GI50 = 51 nM in DU-145 cells) due to their ability to mimic steroid conformations and disrupt microtubule assembly .

- Sulfamate Derivatives : Sulfamoylation of hydroxyl groups (e.g., 17f, 17g) enhances tubulin polymerization inhibition, rivaling combretastatin A-4 . The absence of a sulfamate group in the target compound may limit its tubulin-targeting efficacy.

Anti-Tubulin Mechanisms :

Physicochemical Properties

- Hydroxy vs.

- Benzyl vs. Benzoyl Linkers : The methylene linker in the target compound may confer greater metabolic stability compared to carbonyl-linked derivatives .

Biological Activity

5-hydroxy-2-(4-methoxybenzyl)-3,4-dihydroisoquinolin-1(2H)-one is a compound belonging to the isoquinoline family, recognized for its complex structure and diverse biological activities. Its molecular formula is , featuring a bicyclic structure that includes a nitrogen atom, hydroxyl group, and methoxybenzyl substituent. This article explores the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant case studies.

Pharmacological Properties

This compound exhibits a range of biological activities, including:

- Antioxidant Activity : The compound has shown significant antioxidant properties, which can help mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : Studies indicate that it may inhibit inflammatory pathways, contributing to its potential use in treating inflammatory diseases.

- Antimicrobial Properties : Preliminary research suggests activity against various microbial strains, indicating its potential in infectious disease management.

- Neuroprotective Effects : There is emerging evidence supporting its role in neuroprotection, possibly beneficial for neurodegenerative conditions.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The presence of the hydroxyl group enhances its binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to:

- Inhibition of pro-inflammatory cytokines.

- Modulation of oxidative stress response pathways.

- Interaction with neurotransmitter systems.

Study 1: Antioxidant and Anti-inflammatory Activity

A recent study assessed the antioxidant and anti-inflammatory properties of this compound using in vitro assays. The results indicated that the compound exhibited a significant reduction in reactive oxygen species (ROS) levels and decreased the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Table 1: In Vitro Biological Activity Results

| Assay Type | Result | Reference |

|---|---|---|

| ROS Scavenging | 78% inhibition | |

| TNF-alpha Inhibition | 65% reduction | |

| IL-6 Inhibition | 70% reduction |

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial activity against various bacterial strains. The compound demonstrated notable efficacy against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Table 2: Antimicrobial Activity

Study 3: Neuroprotective Potential

Research investigating the neuroprotective effects revealed that the compound could reduce neuronal apoptosis induced by oxidative stress. This was measured through cell viability assays in neuronal cell lines exposed to hydrogen peroxide.

Table 3: Neuroprotective Effects

Q & A

Q. What are the recommended synthetic methodologies for constructing the dihydroisoquinolinone core of this compound?

The dihydroisoquinolinone scaffold can be synthesized via radical cyclization using a hydroxyalkylation-initiated strategy. For example, N-allylbenzamide derivatives undergo C(sp³)-H bond cleavage, oxyalkylation, and intramolecular cyclization to form 3,4-dihydroisoquinolin-1(2H)-one derivatives . Subsequent functionalization (e.g., introducing the 4-methoxybenzyl group) may require alkylation or coupling reactions.

Key Steps :

- Radical cyclization to form the core.

- Post-functionalization via nucleophilic substitution or cross-coupling.

- Purification using column chromatography or recrystallization.

Q. How should researchers characterize the structure of this compound?

Use X-ray crystallography with refinement via SHELX software (e.g., SHELXL-97) for precise atomic coordinates and hydrogen bonding networks . Complement this with:

- NMR Spectroscopy : Assign peaks using ¹H-¹H COSY and HSQC for regiochemical confirmation.

- HRMS : Validate molecular weight and fragmentation patterns.

- IR Spectroscopy : Confirm hydroxyl (-OH) and carbonyl (C=O) stretches.

Example : For analogs like 2-(2-hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one, X-ray data revealed a semi-chair conformation in the dihydropyridine ring and intermolecular O–H···O hydrogen bonds .

Q. What preliminary biological assays are suitable for evaluating its activity?

Screen against microbial pathogens (e.g., Pythium recalcitrans) using agar dilution or broth microdilution assays. Derivatives of similar scaffolds (e.g., 3,4-dihydroisoquinolin-1(2H)-one) showed antioomycete activity at MIC values <50 μg/mL . For anticancer potential, test cytotoxicity against cancer cell lines (e.g., MCF-7) via MTT assays, comparing IC₅₀ values to known inhibitors like WDR5 WIN-site binders .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in radical cyclization?

- Reaction Conditions : Use photoredox catalysts (e.g., Ru(bpy)₃²⁺) to enhance radical initiation efficiency.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates.

- Substituent Effects : Electron-donating groups (e.g., methoxy) on the benzyl moiety may stabilize transition states .

Data Contradiction : If NMR suggests regioisomer formation, employ NOESY to distinguish between competing pathways.

Q. How to resolve discrepancies between theoretical and experimental spectral data?

- Computational Validation : Compare experimental ¹³C NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level).

- Dynamic Effects : Consider conformational flexibility (e.g., semi-chair vs. boat dihydroisoquinolinone rings) impacting chemical shifts .

Case Study : For 7-fluoro analogs, fluorine’s electron-withdrawing effect caused downfield shifts in ¹H NMR (δ 7.2–7.5 ppm) compared to non-fluorinated derivatives .

Q. What strategies enhance bioactivity through structure-activity relationship (SAR) studies?

- Substituent Variation : Replace the 4-methoxybenzyl group with halogenated or amino analogs (e.g., 5-bromo or 8-amino derivatives showed improved antimicrobial activity) .

- Core Modifications : Introduce fused rings (e.g., dihydrobenz[h]isoquinolin-1(2H)-one) to enhance stability and target binding .

Table 1 : Bioactivity of Analogous Compounds

| Compound | Substituent | MIC (μg/mL) | IC₅₀ (Cancer) |

|---|---|---|---|

| 5-Chloro derivative | Cl at C5 | 25.3 | >100 |

| 7-Fluoro derivative | F at C7 | 18.7 | 45.2 |

| 8-Amino derivative | NH₂ at C8 | 12.4 | 32.8 |

Q. How to identify molecular targets for this compound?

- Molecular Docking : Screen against protein databases (e.g., PDB) focusing on enzymes like WDR5 or antimicrobial targets (e.g., Pythium β-tubulin).

- Pull-Down Assays : Use biotinylated analogs to isolate binding partners from cell lysates .

Example : Isoquinolinone derivatives with amino groups exhibited strong binding to WDR5’s WIN site (Kd = 0.8 μM) .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.